molecular formula C19H16N2O2S B2822707 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 895639-62-0

2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2822707
CAS No.: 895639-62-0
M. Wt: 336.41
InChI Key: SOJOWFNCFVDHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a chemical compound that falls under the category of pyrrolopyrimidines . Pyrrolopyrimidines are known for their potential as inhibitors of tumor necrosis factor-α (TNF-α), a major pro-inflammatory cytokine . The compound has a molecular weight of 344.38 .


Synthesis Analysis

The synthesis of pyrrolopyrimidines, including “this compound”, typically starts from 2-amino-pyrrole-3-carbonitriles . The structures of these synthesized compounds are usually confirmed by spectral data (IR, NMR, and MS) and elemental analyses .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . This core is substituted at various positions with different functional groups, including an ethoxyphenyl group .

Scientific Research Applications

Synthesis Techniques

A catalyst-free, eco-friendly synthesis method has been developed for creating diverse pharmaceutical compounds, including 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione derivatives. This process involves a three-component reaction utilizing barbituric acid derivatives and aromatic aldehydes, offering excellent yields and high atom economy under mild conditions without the need for column chromatographic purification (Brahmachari & Nayek, 2017).

Chemosensory Applications

Research into the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives has led to the development of a new chemosensor for Hg2+ ions, demonstrating excellent sensitivity. This was achieved through a microwave-assisted synthesis approach, highlighting potential applications in environmental monitoring and safety (Jamasbi et al., 2021).

Antimicrobial Activity

Several studies have synthesized novel 4H-chromeno[2,3-d]pyrimidine derivatives showing promising antitubercular and antimicrobial activities. These compounds, derived from 2-amino-4-phenyl-4H-chromene-3-carbonitriles, exhibited significant efficacy against Mycobacterium tuberculosis and various bacterial strains, suggesting their potential as therapeutic agents (Kamdar et al., 2011).

Green Synthesis Approaches

The use of tannic acid as a green catalyst for synthesizing chromeno-pyrimidine-2,5-dione/thione derivatives has been explored, offering an environmentally friendly and efficient method. This novel approach enables the synthesis of these compounds with good to excellent yields, supporting the shift towards more sustainable chemical processes (Puvithra & Parthiban, 2020).

Antifibrotic Evaluation

Research into novel pirfenidone analogs, including pyridone and fused pyridone derivatives, has identified compounds with potent antifibrotic activity. This work highlights the therapeutic potential of these compounds in treating fibrotic diseases, underscoring the importance of continued investigation into their mechanisms of action and efficacy (Ismail & Noaman, 2005).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-2-22-14-9-7-12(8-10-14)17-20-18-15(19(24)21-17)11-13-5-3-4-6-16(13)23-18/h3-10H,2,11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJOWFNCFVDHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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